molecular formula C11H18N2O B2961821 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856076-31-7

1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole

Cat. No. B2961821
CAS RN: 1856076-31-7
M. Wt: 194.278
InChI Key: VWOTZADQCLFBOQ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. The compound is a pyrazole derivative that has been synthesized through various methods. Its mechanism of action and physiological effects have been studied in vitro and in vivo, revealing its potential applications in the fields of medicine and biology.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, pain, and fever. The compound has also been shown to have an effect on the levels of neurotransmitters such as dopamine and serotonin, which may be responsible for its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, the compound has been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole in lab experiments is its high purity and good yield. The compound is also relatively stable and can be stored for long periods of time. However, one limitation is that the compound is not readily soluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of the compound is not fully understood, which may limit its use in certain studies.

Future Directions

1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has several potential future directions for research. One direction is the study of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential as an antitumor agent. In addition, the compound's ability to cross the blood-brain barrier could be further studied to determine its potential for the treatment of central nervous system disorders. Further research could also be conducted to fully understand the compound's mechanism of action and to determine its potential use in other areas of medicine and biology.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. The compound has been synthesized through various methods and has been studied for its potential applications in the fields of medicine and biology. Its mechanism of action and physiological effects have been studied in vitro and in vivo, revealing its potential applications in the treatment of inflammation, pain, and fever, as well as neurological disorders and cancer. While there are limitations to its use in lab experiments, this compound has several potential future directions for research that could lead to its use in various areas of medicine and biology.

Synthesis Methods

1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole can be synthesized through various methods. One of the most commonly used methods is the reaction between 1-cyclopentyl-3-(hydroxymethyl)-1H-pyrazole and ethyl iodide in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield. Other methods include the use of different alkyl halides and bases.

Scientific Research Applications

1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been studied for its potential applications in the fields of medicine and biology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have potential as an antitumor agent. The compound's ability to cross the blood-brain barrier has also been studied, making it a promising candidate for the treatment of central nervous system disorders.

properties

IUPAC Name

1-cyclopentyl-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-14-9-10-7-8-13(12-10)11-5-3-4-6-11/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOTZADQCLFBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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